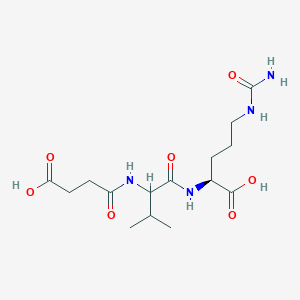

Acid-propionylamino-Val-Cit-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C15H26N4O7 |

|---|---|

Molecular Weight |

374.39 g/mol |

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]pentanoic acid |

InChI |

InChI=1S/C15H26N4O7/c1-8(2)12(19-10(20)5-6-11(21)22)13(23)18-9(14(24)25)4-3-7-17-15(16)26/h8-9,12H,3-7H2,1-2H3,(H,18,23)(H,19,20)(H,21,22)(H,24,25)(H3,16,17,26)/t9-,12?/m0/s1 |

InChI Key |

RBERRTKQXJAVGW-QHGLUPRGSA-N |

Isomeric SMILES |

CC(C)C(C(=O)N[C@@H](CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)O)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Pivotal Role of Ac-propionylamino-Val-Cit-OH in Advancing Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been significantly shaped by the advent of antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. A critical component in the design of effective and safe ADCs is the linker that connects the antibody to the payload. Among the most successful and widely utilized cleavable linkers is the valine-citrulline (Val-Cit) dipeptide, often employed as part of a larger linker construct such as Ac-propionylamino-Val-Cit-OH. This technical guide provides a comprehensive overview of the core principles, experimental validation, and practical applications of this essential linker technology.

Mechanism of Action: Precision Cleavage in the Tumoral Microenvironment

The Ac-propionylamino-Val-Cit-OH linker system is engineered for conditional payload release, remaining stable in systemic circulation and undergoing specific cleavage within the target cancer cell. This targeted release is primarily mediated by lysosomal proteases, particularly Cathepsin B, which is often overexpressed in tumor cells.

The process begins with the binding of the ADC to its target antigen on the cancer cell surface, followed by internalization, typically through receptor-mediated endocytosis. The ADC-antigen complex is then trafficked to the lysosome, an organelle characterized by an acidic environment and a high concentration of degradative enzymes. Within the lysosome, Cathepsin B recognizes and cleaves the amide bond between the citrulline residue and a self-immolative spacer, commonly a p-aminobenzyl carbamate (PABC) group, which is attached to the hydroxyl of the Val-Cit-OH. This enzymatic cleavage initiates a cascade that leads to the release of the active cytotoxic payload. The N-terminal propionyl group serves to cap the peptide, preventing unwanted enzymatic degradation in circulation.

Caption: Intracellular trafficking and payload release of a Val-Cit-based ADC.

Quantitative Data on Linker Performance

The efficacy and safety of an ADC are critically dependent on the linker's stability in plasma and its susceptibility to cleavage at the target site. The following tables summarize key quantitative data related to the performance of Val-Cit linkers.

Table 1: Comparative Plasma Stability of Val-Cit and EVCit Linkers

| Linker | Species | Time (days) | % Intact ADC | Reference |

| Val-Cit | Human | 28 | >95% | [1][2] |

| Val-Cit | Mouse | 14 | <5% | [1][2] |

| Glu-Val-Cit (EVCit) | Human | 28 | >95% | [1][2] |

| Glu-Val-Cit (EVCit) | Mouse | 14 | ~95% | [1][2] |

Note: The instability of the standard Val-Cit linker in mouse plasma is attributed to the activity of the carboxylesterase Ces1c, which is not present in human plasma at the same level[3]. The glutamic acid-valine-citrulline (EVCit) tripeptide linker was developed to enhance stability in murine models[1].

Table 2: In Vitro Cytotoxicity of ADCs with Val-Cit Linkers and Various Payloads

| Target | Cell Line | Payload | IC50 (ng/mL) |

| CD30 | Karpas 299 | MMAE | 10.9 |

| CD30 | L540cy | MMAE | 8.2 |

| HER2 | SK-BR-3 | MMAE | 20 |

| HER2 | NCI-N87 | MMAE | 30 |

| CD70 | 786-O | MMAF | 5.6 |

| CD70 | Caki-1 | MMAF | 12.4 |

Note: IC50 values are dependent on the specific antibody, drug-to-antibody ratio (DAR), and antigen expression levels on the target cells.

Detailed Experimental Protocols

Accurate and reproducible experimental data are fundamental to the development of ADCs. The following sections provide detailed methodologies for key assays.

Synthesis of Ac-propionylamino-Val-Cit-OH

This protocol describes a representative solid-phase peptide synthesis approach.

Caption: Solid-phase synthesis of the Ac-propionylamino-Val-Cit-OH linker.

Materials:

-

Fmoc-Cit-Wang resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Fmoc-Val-OH

-

O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Diisopropylethylamine (DIPEA)

-

Propionic anhydride

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

-

HPLC system for purification

Procedure:

-

Resin Swelling: Swell Fmoc-Cit-Wang resin in DMF for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

-

Valine Coupling: Dissolve Fmoc-Val-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Add the solution to the resin and shake for 2 hours. Wash the resin with DMF and DCM.

-

Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the valine residue.

-

N-terminal Propionylation: To the deprotected resin, add a solution of propionic anhydride (5 eq.) and DIPEA (5 eq.) in DMF. Shake for 2 hours. Wash the resin with DMF and DCM.

-

Cleavage: Treat the resin with a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water for 2 hours.

-

Precipitation and Purification: Filter the cleavage mixture and precipitate the peptide in cold diethyl ether. Centrifuge to collect the crude peptide. Purify the peptide by reverse-phase HPLC.

-

Lyophilization: Lyophilize the pure fractions to obtain Ac-propionylamino-Val-Cit-OH as a white powder.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment.

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Materials:

-

Target cancer cell lines (antigen-positive and antigen-negative controls)

-

Complete cell culture medium

-

96-well flat-bottom plates

-

ADC constructs

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

ADC Treatment: Prepare serial dilutions of the ADC in complete culture medium. Remove the overnight culture medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for a period that allows the ADC to exert its effect (e.g., 72-120 hours).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curves to determine the IC50 value for each ADC.

Antibody Conjugation via Thiol-Maleimide Ligation

This protocol describes the conjugation of a maleimide-activated payload-linker to a monoclonal antibody through reduced interchain disulfide bonds.

Materials:

-

Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

-

Tris(2-carboxyethyl)phosphine (TCEP)

-

Maleimide-activated payload-linker (e.g., MC-Val-Cit-PABC-MMAE) dissolved in DMSO

-

Conjugation buffer (e.g., PBS with EDTA, pH 7.2)

-

Quenching reagent (e.g., N-acetylcysteine)

-

Size-exclusion chromatography (SEC) column for purification

Procedure:

-

Antibody Reduction: Add a 10-fold molar excess of TCEP to the antibody solution. Incubate for 1-2 hours at 37°C to reduce the interchain disulfide bonds.

-

Buffer Exchange: Remove excess TCEP by buffer exchange into conjugation buffer using an SEC column.

-

Conjugation Reaction: Slowly add the maleimide-activated payload-linker solution (e.g., 8-fold molar excess over the antibody) to the reduced antibody with gentle stirring.

-

Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C, protected from light.

-

Quenching: Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups. Incubate for 20 minutes.

-

Purification: Purify the ADC from unconjugated payload-linker and other reagents using SEC.

-

Characterization: Characterize the purified ADC for drug-to-antibody ratio (DAR), aggregation, and purity using techniques such as HIC-HPLC, SEC-HPLC, and LC-MS.

Conclusion

The Ac-propionylamino-Val-Cit-OH linker and its derivatives represent a cornerstone of modern ADC design, enabling the development of highly effective and targeted cancer therapies. Its well-understood mechanism of action, characterized by high plasma stability and specific enzymatic cleavage within tumor cells, provides a robust platform for a wide range of cytotoxic payloads. A thorough understanding of the quantitative aspects of its performance and the application of detailed experimental protocols are paramount for the successful preclinical and clinical development of next-generation ADCs. The continued refinement of this linker technology, such as the development of more stable variants for preclinical models, underscores its central and evolving role in the fight against cancer.

References

The Cornerstone of Targeted Therapy: An In-depth Technical Guide to the Val-Cit Dipeptide Linker

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has solidified its position as a gold standard in the design of antibody-drug conjugates (ADCs). Its remarkable balance of high plasma stability and specific intracellular cleavage by lysosomal proteases has been instrumental in the success of several approved and investigational ADCs. This technical guide provides a comprehensive overview of the Val-Cit linker's core structure, synthesis, and mechanism of action, complete with detailed experimental protocols and quantitative data to empower researchers in the rational design of next-generation ADCs.

Core Structure and Mechanism of Action

The Val-Cit linker is a protease-cleavable linker designed to be selectively hydrolyzed by cathepsin B, a lysosomal cysteine protease often upregulated in tumor cells.[1][2][3] This specificity ensures that the cytotoxic payload remains conjugated to the antibody in systemic circulation, minimizing off-target toxicity. Upon internalization of the ADC into the target cancer cell, it is trafficked to the lysosome where the acidic environment and high concentration of proteases, including cathepsin B, facilitate the cleavage of the peptide bond between the citrulline and a self-immolative spacer, most commonly p-aminobenzyl carbamate (PABC).[4][5]

The cleavage of the Val-Cit-PABC moiety initiates a cascade of events. The enzymatic cleavage of the amide bond between citrulline and the PABC spacer is the triggering event.[4][6] This is followed by a spontaneous 1,6-elimination of the PABC spacer, which releases the unmodified, fully active cytotoxic payload into the cytoplasm of the cancer cell, leading to cell death.[7] The use of citrulline, an electronic analog of arginine, contributes to the linker's stability due to its weaker basicity.[2]

Quantitative Data on Stability and Cleavage Kinetics

The performance of a Val-Cit linker is critically dependent on its stability in plasma and the efficiency of its cleavage by cathepsin B. The following tables summarize key quantitative data for these parameters.

Table 1: Plasma Stability of Val-Cit Containing Antibody-Drug Conjugates

| ADC Construct | Species | Half-life (t½) | Reference |

| Val-Cit-MMAE ADC | Human | ~230 hours | [8] |

| Phe-Lys-MMAE ADC | Human | ~12.5 hours | [8] |

| Val-Cit-MMAE ADC | Mouse | ~80 hours | [8] |

| Glu-Val-Cit-MMAF ADC | Mouse | >95% intact after 14 days | [9] |

| Val-Cit-MMAF ADC | Mouse | <5% intact after 14 days | [9] |

| Ser-Val-Cit-MMAF ADC | Mouse | ~30% intact after 14 days | [9] |

Table 2: Cathepsin B Cleavage Kinetics of Dipeptide Linkers

| Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Reference |

| Val-Cit-PABC-Fluorophore | Not Reported | Not Reported | 8500 (RFU) | [4] |

| Val-Ala-PABC-Fluorophore | Not Reported | Not Reported | 6200 (RFU) | [4] |

| Abz-GIVRAK(Dnp)-OH | 156 | Not Reported | 7.2 | [4] |

Note: Direct comparison of kinetic parameters can be challenging due to variations in experimental conditions and substrates. RFU = Relative Fluorescence Units.

Experimental Protocols

Detailed and reproducible protocols are essential for the synthesis and evaluation of Val-Cit linkers and their corresponding ADCs.

Synthesis of Fmoc-Val-Cit-PABC-PNP

This protocol describes a robust method for the synthesis of the activated linker, Fmoc-Val-Cit-PABC-PNP, which can then be conjugated to an amine-containing payload. This improved methodology is designed to minimize epimerization.[10]

Materials:

-

Fmoc-L-Citrulline

-

4-Aminobenzyl alcohol

-

N,N'-Disuccinimidyl carbonate (DSC)

-

Fmoc-Val-OSu (N-hydroxysuccinimide ester of Fmoc-L-valine)

-

Piperidine

-

Dimethylformamide (DMF)

-

Triethylamine

-

Bis(4-nitrophenyl) carbonate

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (CH₂Cl₂)

-

Methanol (MeOH)

-

Diethyl ether

-

Ethyl acetate

Procedure:

-

Synthesis of Fmoc-Cit-PAB-OH:

-

Dissolve Fmoc-L-Citrulline (1.0 eq) and 4-aminobenzyl alcohol (1.1 eq) in DMF.

-

Add N,N'-Disuccinimidyl carbonate (1.1 eq) and triethylamine (2.2 eq).

-

Stir at room temperature for 16 hours.

-

Purify the product by flash chromatography.

-

-

Fmoc Deprotection of Fmoc-Cit-PAB-OH:

-

Dissolve Fmoc-Cit-PAB-OH (1.0 eq) in DMF.

-

Add piperidine (5.0 eq) and stir at room temperature for 4-5 hours.

-

Remove DMF and excess piperidine under reduced pressure to obtain H-Cit-PAB-OH.

-

-

Dipeptide Formation to Yield Fmoc-Val-Cit-PAB-OH:

-

Dissolve H-Cit-PAB-OH in DMF.

-

Add Fmoc-Val-OSu (1.1 eq) and stir at room temperature for 16-20 hours.

-

Purify by flash column chromatography (3-12% MeOH in CH₂Cl₂) to yield Fmoc-Val-Cit-PAB-OH as a white solid (85-95% yield).[4]

-

-

Activation to Fmoc-Val-Cit-PABC-PNP:

In Vitro Cathepsin B Cleavage Assay

This assay is used to determine the susceptibility of the Val-Cit linker within an ADC to cleavage by cathepsin B.[11]

Materials:

-

Test ADC

-

Recombinant human Cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, pH 5.0, containing 5 mM DTT)

-

Activation Buffer (Assay Buffer with a higher concentration of activating agent like DTT or L-cysteine)

-

Quenching Solution (e.g., acetonitrile with an internal standard for LC-MS analysis)

-

96-well plate

-

Incubator at 37°C

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Activate Cathepsin B by incubating it in Activation Buffer according to the manufacturer's instructions.

-

Reaction Setup: In a 96-well plate, add the test ADC to the Assay Buffer.

-

Initiate Reaction: Add the activated Cathepsin B to the wells containing the ADC to initiate the cleavage reaction.

-

Incubation: Incubate the plate at 37°C.

-

Time Points: At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), stop the reaction by adding the Quenching Solution.[11]

-

Sample Analysis: Analyze the samples by LC-MS/MS to quantify the amount of released payload.[11]

-

Controls:

Visualizing the Pathway: From Cell Surface to Payload Release

The journey of a Val-Cit linked ADC from binding to a cancer cell to the release of its cytotoxic payload involves a series of well-orchestrated cellular events.

ADC Internalization and Intracellular Trafficking

Caption: Workflow of ADC binding, internalization, and payload release.

Experimental Workflow for Val-Cit Linker Synthesis

Caption: Synthesis workflow for the activated Val-Cit linker.

In Vitro Cleavage Assay Workflow

Caption: Workflow for assessing Val-Cit linker cleavage by Cathepsin B.

References

- 1. Intracellular trafficking of new anticancer therapeutics: antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The mechanisms of HER2 targeted ADCs are dependent on Rab GTPases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. benchchem.com [benchchem.com]

- 5. Impact of Endocytosis Mechanisms for the Receptors Targeted by the Currently Approved Antibody-Drug Conjugates (ADCs)—A Necessity for Future ADC Research and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anti-LAMP1 ADC - Creative Biolabs [creative-biolabs.com]

- 8. LAMP1 | Abcam [abcam.com]

- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. The interrelated roles of RAB family proteins in the advancement of neoplastic growth - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Cleavable Linkers in Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cleavable linkers are critical components in the design of advanced bioconjugates, particularly in the realm of targeted therapeutics like antibody-drug conjugates (ADCs). These molecular bridges are engineered to be stable in systemic circulation but to selectively break under specific physiological conditions prevalent within target cells or the tumor microenvironment. This controlled release of a payload, such as a cytotoxic drug, at the site of action is paramount for maximizing therapeutic efficacy while minimizing off-target toxicity.[1][2][3][4][5][6][7] This guide provides a comprehensive technical overview of the major classes of cleavable linkers, their mechanisms of action, synthesis, and evaluation, offering a valuable resource for professionals in drug development and bioconjugation research.

The selection of an appropriate cleavable linker is a crucial decision in the design of a bioconjugate, directly influencing its therapeutic index.[2][4] The ideal linker should exhibit high plasma stability to prevent premature drug release, possess good aqueous solubility to avoid aggregation, and undergo efficient and rapid cleavage at the target site.[1][6] This guide will delve into the key characteristics and applications of the most prominent cleavable linker technologies.

Types of Cleavable Linkers and Their Mechanisms

Cleavable linkers are primarily categorized based on their mechanism of cleavage. The three main classes are protease-sensitive linkers, pH-sensitive linkers, and glutathione-sensitive (disulfide) linkers. Each type is designed to exploit a specific biological trigger within the target cell or its microenvironment.

Protease-Sensitive Linkers

Protease-sensitive linkers are designed to be substrates for enzymes, primarily proteases like cathepsins, which are often overexpressed in the lysosomes of tumor cells.[1] This enzymatic cleavage ensures targeted payload release within the cancer cell.

A widely used example is the valine-citrulline (Val-Cit) dipeptide linker.[8] This linker is recognized and cleaved by cathepsin B, a lysosomal protease, which initiates the release of the conjugated drug.[8][9][10] The Val-Cit linker, often used in conjunction with a self-immolative para-aminobenzylcarbamate (PABC) spacer, has demonstrated a favorable balance between plasma stability and efficient intracellular cleavage.[8][10][11] Other peptide sequences, such as phenylalanine-lysine (Phe-Lys) and Gly-Phe-Leu-Gly (GFLG), have also been explored for their susceptibility to lysosomal proteases.[12]

Mechanism of Action for Protease-Sensitive Val-Cit-PABC Linker:

pH-Sensitive Linkers

pH-sensitive, or acid-labile, linkers are designed to hydrolyze and release their payload in the acidic environment of endosomes (pH 5.5-6.2) and lysosomes (pH 4.5-5.0).[2][3][] This strategy leverages the pH differential between the bloodstream (pH ~7.4) and these intracellular compartments.

Hydrazone linkers are a well-established example of this technology.[1][2][3][10] The formation of a hydrazone bond between a carbonyl group and a hydrazine derivative results in a linkage that is stable at neutral pH but undergoes rapid hydrolysis under acidic conditions.[14] However, some hydrazone linkers have shown susceptibility to hydrolysis in plasma, which can lead to premature drug release.[5][15] Newer generations of acid-labile linkers, such as those based on silyl ethers, have been developed to improve plasma stability.[5]

Mechanism of Action for pH-Sensitive Hydrazone Linker:

Glutathione-Sensitive (Disulfide) Linkers

Disulfide linkers exploit the significant difference in reducing potential between the extracellular environment and the intracellular cytoplasm. The concentration of glutathione (GSH), a major intracellular reducing agent, is significantly higher inside cells (millimolar range) compared to the plasma (micromolar range).[3] This redox gradient allows for the selective cleavage of disulfide bonds within the target cell.

Linkers containing a disulfide bond are stable in the bloodstream but are readily cleaved by intracellular GSH, leading to the release of the payload. The steric hindrance around the disulfide bond can be modified to tune the linker's stability and cleavage rate.[16]

Quantitative Data on Linker Performance

The selection of a cleavable linker is a data-driven process. The following tables summarize key quantitative data for different cleavable linkers to aid in their comparison and selection.

Table 1: Comparative Plasma Stability of Cleavable Linkers

| Linker Type | Specific Linker | Stability Metric | Species | Reference |

| Protease-Sensitive | Val-Cit-PABC | >95% stability after 4.5 days | Rodent | [3] |

| Protease-Sensitive | Glu-Val-Cit (EVCit) | No significant degradation after 28 days | Human | [15] |

| Protease-Sensitive | Val-Cit | ~40% DAR loss after 7 days | Mouse | [2] |

| pH-Sensitive | Hydrazone | Half-life of 183 hours at pH 7.4 | In vitro | [3][10] |

| Disulfide | SPDB | - | - | |

| β-Glucuronide | Glucuronide-PABC | Minimal aggregation (<5%) | In vitro | [] |

Table 2: Comparative Cleavage Kinetics of Cleavable Linkers

| Linker Type | Specific Linker | Cleavage Condition | Cleavage Rate/Half-life | Reference |

| Protease-Sensitive | Val-Cit | Cathepsin B | - | [9] |

| Protease-Sensitive | Phe-Lys | Cathepsin B | Cleaved ~30-fold faster than Val-Cit | [3] |

| Protease-Sensitive | GPLG | Cathepsin B | Faster initial cleavage than Val-Cit | [3] |

| pH-Sensitive | Hydrazone | pH 5.0 | Half-life of 4.4 hours | [3][10] |

| Disulfide | Disulfide | High Glutathione | - | [3] |

Experimental Protocols

Detailed and robust experimental protocols are essential for the synthesis, conjugation, and evaluation of cleavable linkers.

Protocol 1: Synthesis of a Valine-Citrulline-PABC (vc-PABC) Linker

This protocol outlines a solution-phase synthesis of the Mc-Val-Cit-PABC-OH linker.

Materials:

-

Fmoc-L-Citrulline

-

4-Aminobenzyl alcohol

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide)

-

Triethylamine

-

Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)

-

Mc-OSu (N-succinimidyl ester of 6-maleimidohexanoic acid)

Procedure:

-

Synthesis of Fmoc-Cit-PABOH: React Fmoc-L-Citrulline with 4-aminobenzyl alcohol in DMF using HATU as the coupling reagent and DIPEA as the base. Stir at room temperature until the reaction is complete. Purify the product.[17]

-

Fmoc Deprotection: Deprotect the Fmoc group from Fmoc-Cit-PABOH using triethylamine in DMF at room temperature to yield Cit-PABOH.[17]

-

Dipeptide Formation: React the resulting Cit-PABOH with Fmoc-Val-OSu in DMF to form Fmoc-Val-Cit-PABOH.[17]

-

Final Fmoc Deprotection: Remove the Fmoc group from Fmoc-Val-Cit-PABOH using triethylamine in DMF to yield Val-Cit-PABOH.[17]

-

Maleimide Installation: React the Val-Cit-PABOH with Mc-OSu in DMF to obtain the final Mc-Val-Cit-PABC-OH linker.[17]

Protocol 2: General Workflow for Antibody-Drug Conjugate (ADC) Preparation

This protocol describes a general method for conjugating a maleimide-activated linker-payload to an antibody via cysteine residues.[1]

Workflow for ADC Preparation:

Protocol 3: In Vitro Plasma Stability Assay

This assay is crucial for evaluating the stability of the linker and the rate of premature payload release in plasma.[4][15]

Materials:

-

Test ADC

-

Control ADC (with a known stable linker)

-

Frozen plasma (human, mouse, rat, etc.)

-

PBS (Phosphate-Buffered Saline)

-

Incubator at 37°C

-

Analytical method for DAR (Drug-to-Antibody Ratio) measurement (e.g., LC-MS)

Procedure:

-

Thaw plasma at 37°C.

-

Spike the ADC into the plasma and a parallel PBS control to a final concentration (e.g., 1 mg/mL).

-

Incubate the samples at 37°C.

-

Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

-

Analyze the samples to quantify the amount of intact ADC and released payload, typically by measuring the average DAR.[4][14]

-

Plot the average DAR against time to determine the stability profile of the ADC.[14]

Decision Framework for Linker Selection

Choosing the optimal cleavable linker requires a systematic evaluation of the target, payload, and desired therapeutic properties.

Decision Tree for Cleavable Linker Selection:

Conclusion

Cleavable linkers are a cornerstone of modern bioconjugate design, enabling the targeted delivery and controlled release of therapeutic payloads.[1][6][7] The choice of linker technology—be it protease-sensitive, pH-sensitive, or disulfide-based—has profound implications for the stability, efficacy, and safety of the resulting bioconjugate.[2][4][5] A thorough understanding of the mechanisms, synthesis, and evaluation of these linkers, as outlined in this guide, is essential for researchers and drug developers. The continued innovation in linker chemistry promises to yield next-generation bioconjugates with enhanced therapeutic windows and improved patient outcomes.[3][12]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]

- 4. Ultimate Guide to Choosing the Right Cleavable Linker for ADCs | AxisPharm [axispharm.com]

- 5. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. DOT Language | Graphviz [graphviz.org]

- 7. symeres.com [symeres.com]

- 8. aacrjournals.org [aacrjournals.org]

- 9. benchchem.com [benchchem.com]

- 10. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. WO2024006272A1 - β-GLUCURONIDE LINKER-PAYLOADS, PROTEIN CONJUGATES THEREOF, AND METHODS THEREOF - Google Patents [patents.google.com]

- 17. web.mit.edu [web.mit.edu]

An In-Depth Technical Guide to the Chemical Properties of Acid-propionylamino-Val-Cit-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of Acid-propionylamino-Val-Cit-OH, a key building block in the development of advanced biotherapeutics. This document details its structural and physicochemical characteristics, synthesis and purification protocols, and its critical role as a cleavable linker in antibody-drug conjugates (ADCs).

Introduction

This compound is a synthetic dipeptide derivative designed for specific applications in drug delivery, most notably as an enzymatically cleavable linker in ADCs.[1][2] Its structure incorporates a valine-citrulline (Val-Cit) motif, which is recognized and cleaved by Cathepsin B, a lysosomal protease often upregulated in tumor cells.[][4] This targeted cleavage mechanism allows for the controlled release of cytotoxic payloads within the tumor microenvironment, enhancing therapeutic efficacy while minimizing systemic toxicity.[][5] The N-terminal propionyl group is introduced to enhance the stability of the peptide.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized below. While experimentally determined data for this specific molecule is not extensively published, the following table includes known values and predicted properties based on its structure and data from closely related analogs.

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| Synonyms | N-(3-Carboxypropanoyl)-L-valyl-N5-(aminocarbonyl)-L-ornithine | [1] |

| CAS Number | 2098907-84-5 | [1] |

| Molecular Formula | C₁₅H₂₆N₄O₇ | [1] |

| Molecular Weight | 374.39 g/mol | [6] |

| Appearance | Colorless solid (predicted) | [1] |

| Solubility | Soluble in water and DMSO.[7][8] Solubility in aqueous buffers is pH-dependent. | Inferred from related compounds |

| Predicted Density | 1.299 ± 0.06 g/cm³ | [1] |

| Predicted Boiling Point | 769.8 ± 60.0 °C | [1] |

| Predicted Flash Point | 419.4 ± 32.9 °C | [1] |

| Storage | Store at -20°C for long-term stability. | [9] |

Spectroscopic Data (Representative for Val-Cit Core Structure)

While specific spectra for this compound are not publicly available, the following provides an analysis of expected spectroscopic characteristics based on data from closely related Fmoc-Val-Cit-OH and other Val-Cit derivatives.[10]

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the amino acid residues. Key resonances would include the α-protons of valine and citrulline, the side chain protons of valine (isopropyl group), and the side chain protons of citrulline. The propionyl group will exhibit characteristic ethyl signals.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the peptide bonds and the carboxylic acid, the α-carbons of each amino acid, and the carbons of the amino acid side chains and the propionyl group.

Note: The exact chemical shifts will be dependent on the solvent and pH.

3.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a standard technique for the characterization of this molecule. The protonated molecule [M+H]⁺ would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and functional analysis of Val-Cit linkers.

4.1. Synthesis of Val-Cit Dipeptide Linkers

The synthesis of Val-Cit linkers can be achieved through solution-phase or solid-phase peptide synthesis (SPPS). A key challenge is the prevention of epimerization at the citrulline stereocenter.[11] The following is a generalized solution-phase approach that has been shown to be high-yielding and reproducible.[11]

Protocol: Solution-Phase Synthesis of a Val-Cit Linker

-

Protection of Amino Acids: Start with appropriately protected L-valine and L-citrulline (e.g., Fmoc-Val-OH and a protected L-citrulline).

-

Activation and Coupling: Activate the carboxylic acid of Fmoc-Val-OH using a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a base like DIPEA (N,N-Diisopropylethylamine).

-

Peptide Bond Formation: React the activated Fmoc-Val-OH with the deprotected amine of the citrulline derivative to form the dipeptide.

-

Deprotection: Remove the protecting groups to yield the final Val-Cit dipeptide.

-

N-terminal Propionylation: React the free N-terminus of the Val-Cit dipeptide with propionic anhydride or an activated propionic acid derivative to introduce the propionyl group.

-

Purification: Purify the final product using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

4.2. Purification and Analysis by HPLC

RP-HPLC is the method of choice for the purification and purity assessment of this compound and related linkers.

Protocol: HPLC Purification and Analysis

-

Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid, is commonly employed.

-

Detection: UV detection at 214 nm and 280 nm is standard for peptide analysis.

-

Purity Assessment: The purity of the final product is determined by integrating the peak area of the main compound relative to the total peak area in the chromatogram.

4.3. In Vitro Cathepsin B Cleavage Assay

The functional activity of the Val-Cit linker is determined by its susceptibility to cleavage by Cathepsin B. This can be assessed using an in vitro enzymatic assay with HPLC or fluorescence-based detection.[4][13][14]

Protocol: HPLC-Based Cathepsin B Cleavage Assay

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer at the optimal pH for Cathepsin B activity (typically pH 5.0-6.0), containing a reducing agent like DTT.

-

Substrate Solution: Prepare a stock solution of the Val-Cit linker or an ADC containing the linker in an appropriate solvent.

-

Enzyme Solution: Prepare a stock solution of recombinant human Cathepsin B.

-

-

Enzymatic Reaction:

-

In a microcentrifuge tube, combine the assay buffer and the substrate solution.

-

Initiate the reaction by adding the Cathepsin B solution.

-

Incubate the reaction mixture at 37°C.

-

-

Time-Point Sampling and Quenching:

-

At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding a solution such as acetonitrile to precipitate the enzyme and stop the reaction.

-

-

Analysis:

-

Centrifuge the quenched samples to pellet the precipitated protein.

-

Analyze the supernatant by RP-HPLC to quantify the amount of cleaved product and remaining intact substrate over time.

-

Signaling Pathways and Experimental Workflows

The primary mechanism of action for Val-Cit linkers is their cleavage within the lysosome of target cells. The following diagrams illustrate the intracellular trafficking and cleavage pathway, as well as a typical experimental workflow for assessing linker cleavage.

Caption: Intracellular pathway of an ADC with a Val-Cit linker.

References

- 1. Page loading... [wap.guidechem.com]

- 2. Val-Cit Linker - ADC Linkers | AxisPharm [axispharm.com]

- 4. benchchem.com [benchchem.com]

- 5. Exo-Cleavable Linkers: Enhanced Stability and Therapeutic Efficacy in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Val-Cit, ADC linker, 159858-33-0 | BroadPharm [broadpharm.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Val-Cit-PAB-OH, ADC linker, 159857-79-1 | BroadPharm [broadpharm.com]

- 10. rsc.org [rsc.org]

- 11. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

The Core Function of Self-Immolative Spacers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Self-immolative spacers, also referred to as self-immolative linkers, are ingeniously designed chemical constructs that are central to the development of advanced therapeutic and diagnostic agents.[1][2] They are covalent assemblies engineered to undergo a spontaneous and irreversible disassembly cascade upon a specific triggering event, leading to the release of a linked molecule, such as a therapeutic payload.[3][4][5] This "self-destruct" mechanism is pivotal in fields like medicinal chemistry, particularly in the design of prodrugs and antibody-drug conjugates (ADCs), as it allows for the controlled and traceless release of the active molecule at the target site.[4][6][7][8][9]

The fundamental principle is to connect a trigger group to a payload via the spacer.[4] The spacer remains stable until the trigger is activated by a specific stimulus, such as an enzyme overexpressed in tumor cells, a change in pH, or the presence of a specific redox environment.[4][10] Once the trigger is cleaved, the spacer undergoes a rapid, intramolecular reaction—either an electronic cascade or a cyclization—that culminates in the cleavage of the bond holding the payload, releasing it in its native, unmodified, and fully active form.[8]

Core Mechanisms of Self-Immolation

The disassembly of self-immolative spacers is primarily driven by two distinct mechanisms: elimination reactions (driven by an electronic cascade) and intramolecular cyclization.[4][7][11] The choice of mechanism dictates the spacer's design, release kinetics, and suitability for a specific application.

Elimination-Based Self-Immolation

A significant number of self-immolative systems rely on an electronic cascade, typically a 1,4- or 1,6-elimination reaction.[4][7][11] These spacers commonly feature an aromatic core, such as p-aminobenzyl alcohol (PABA), with an electron-donating group (e.g., amine or hydroxyl) positioned para or ortho to a benzylic position where the payload is attached.[8][11]

The process begins when an external stimulus removes a protecting group, exposing the electron-donating functionality.[8][11] This initiates a spontaneous electronic rearrangement through the aromatic system, leading to the formation of a transient intermediate like a quinone methide and subsequent release of the payload.[2][12] The PABA spacer is a cornerstone of this technology and is used in several FDA-approved ADCs.[6]

Cyclization-Based Self-Immolation

The second major pathway involves intramolecular cyclization.[4][6] In these systems, cleavage of the trigger group unmasks a nucleophile (commonly an amine or hydroxyl group) within the spacer. This nucleophile then attacks an electrophilic site on the spacer, leading to the formation of a stable 5- or 6-membered ring.[1][6] This ring-forming reaction is thermodynamically favorable and drives the release of the attached payload.[4] The rate of drug release can be influenced by the steric and electronic properties of the spacer, with gem-disubstitution (the Thorpe-Ingold effect) often accelerating cyclization.[13]

Quantitative Data: Kinetics of Self-Immolation

The kinetics of spacer disassembly are critical for functional efficacy, as the rate of payload release must be optimized for the therapeutic window.[3][5] Factors such as the spacer's chemical structure, the nature of the linkage to the drug, and the physiological environment (e.g., pH) all influence the rate of immolation.[13][14]

| Spacer Type / System | Trigger / Condition | Half-Life (t₁/₂) or Rate | Reference |

| Proline-Derived Spacer (Sp4-SN38) | Cathepsin B | 1.6 hours | [1] |

| Propanediamine-Carbamate Spacer (Sp3-SN38) | Cathepsin B | Slower than 5-membered ring formation | [1] |

| 4-Aminobutyric Acid Derivatives | Physiological pH and temperature | 2 to 39 seconds | [14] |

| Carbonate Ester-Linked Boronic Ester | H₂O₂ | Rate constant: 6.7 M⁻¹s⁻¹ | [15] |

| Ether-Linked Boronic Ester | H₂O₂ | Rate constant: 4.0 M⁻¹s⁻¹ | [15] |

| N-Boc-Lys-PABA-p-nitroaniline | Trypsin (pH 6.9, 25°C) | ~40 hours | [2] |

Key Experimental Protocols

Evaluating the performance of self-immolative spacers requires a suite of well-defined experiments to characterize their stability, release kinetics, and biological activity.

Protocol 1: In Vitro Plasma Stability Assay

This assay is crucial for assessing the stability of a drug conjugate, such as an ADC, in systemic circulation. Premature drug release can lead to off-target toxicity.[9]

Objective: To measure the rate of payload release from a conjugate in plasma over time.

Methodology:

-

Preparation: Prepare solutions of the test conjugate (e.g., ADC) at a known concentration.

-

Incubation: Add the conjugate to fresh plasma (e.g., human, mouse) and incubate at 37°C.

-

Time-Point Sampling: At designated time points (e.g., 0, 1, 6, 24, 48, 72 hours), withdraw an aliquot of the plasma-conjugate mixture.

-

Reaction Quenching: Immediately quench the reaction by adding a protein precipitation agent, such as an excess of cold acetonitrile. This stops further degradation and precipitates plasma proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the conjugate and any released payload.

-

Analysis: Analyze the supernatant using a suitable method, such as liquid chromatography-mass spectrometry (LC-MS), to quantify the amount of intact conjugate remaining.

-

Data Interpretation: Plot the percentage of intact conjugate versus time. The data can be used to calculate the half-life (t₁/₂) of the conjugate in plasma.[9]

Protocol 2: Kinetic Analysis of Spacer Disassembly

Objective: To determine the rate constant of the self-immolation reaction following trigger activation.

Methodology:

-

Synthesis: Synthesize the complete molecule (Trigger-Spacer-Reporter) and a control molecule representing the activated spacer (cleaved Trigger-Spacer-Reporter). The reporter is often a fluorophore or chromophore to facilitate detection.

-

Reaction Initiation: Dissolve the activated spacer molecule in a suitable buffer at a controlled pH and temperature (e.g., physiological conditions).

-

Spectroscopic Monitoring: Immediately begin monitoring the reaction using UV-Vis or fluorescence spectroscopy. The release of the reporter molecule will result in a change in absorbance or fluorescence intensity over time.

-

Data Acquisition: Record the spectroscopic signal at regular intervals until the reaction reaches completion.

-

Data Analysis: Plot the signal intensity versus time. Fit the data to a first-order kinetic model to determine the rate constant (k) and the half-life (t₁/₂) of the disassembly process.[13][14]

Conclusion

Self-immolative spacers are a powerful and versatile tool in drug development, enabling the design of highly specific and controlled drug delivery systems.[5] Their function is governed by precise chemical mechanisms—elimination or cyclization—that are initiated by a specific biological or chemical trigger. A thorough understanding of the kinetics and stability of these spacers, validated through rigorous experimental protocols, is essential for the successful translation of this technology into effective and safe therapeutics.[3][16] The continued exploration of novel spacer chemistries promises to further expand the repertoire of stimuli-responsive systems for a wide range of applications in medicine and beyond.[6][17]

References

- 1. scispace.com [scispace.com]

- 2. Recent advances in self-immolative linkers and their applications in polymeric reporting systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY00414C [pubs.rsc.org]

- 3. Self-immolative spacers: kinetic aspects, structure-property relationships, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. Exploring Self-Immolative Linkers in ADCs: Beyond the Classics - SigutLabs [sigutlabs.com]

- 7. Self-immolative Linkers in Prodrugs and Antibody Drug Conjugates in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. arxiv.org [arxiv.org]

- 12. A novel bioresponsive self-immolative spacer based on aza-quinone methide reactivity for the controlled release of thiols, phenols, amines, sulfonamid ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01576B [pubs.rsc.org]

- 13. Syntheses and kinetic studies of cyclisation-based self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis, and cyclization of 4-aminobutyric acid derivatives: potential candidates as self-immolative spacers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Investigation of self-immolative linkers in the design of hydrogen peroxide activated metalloprotein inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fast Cyclization of a Proline-Derived Self-Immolative Spacer Improves the Efficacy of Carbamate Prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

The Val-Cit Linker: A Cornerstone of Targeted Cancer Therapy

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has emerged as a critical component in the design of antibody-drug conjugates (ADCs), a powerful class of targeted cancer therapeutics. Its ingenious design, which balances stability in systemic circulation with specific enzymatic cleavage within tumor cells, has made it a cornerstone of ADC technology, featured in several FDA-approved therapies. This technical guide provides a comprehensive overview of the Val-Cit linker, detailing its mechanism of action, quantitative performance data, and key experimental protocols for its synthesis and evaluation.

Core Concepts and Mechanism of Action

The Val-Cit linker is a protease-cleavable linker designed to remain intact while an ADC is in circulation, preventing the premature release of its potent cytotoxic payload and minimizing off-target toxicity.[1] The targeted release is primarily mediated by lysosomal proteases, most notably Cathepsin B, which is often upregulated in the tumor microenvironment.[1][]

A typical Val-Cit linker system is composed of three key parts:

-

Valine-Citrulline (Val-Cit) Dipeptide: This dipeptide sequence serves as a specific recognition and cleavage site for cathepsin B.[3]

-

p-Aminobenzylcarbamate (PABC) Spacer: This self-immolative spacer connects the dipeptide to the cytotoxic drug.[3] Its role is crucial for the efficient and traceless release of the unmodified, fully active payload.[1]

-

Payload: The cytotoxic agent responsible for inducing cancer cell death upon its release.[3]

The process of payload release is initiated upon the internalization of the ADC by the target cancer cell.

Within the acidic environment of the lysosome, cathepsin B recognizes and cleaves the amide bond between the citrulline residue and the PABC spacer.[1] This enzymatic cleavage triggers a cascade of events.

The cleavage of the Cit-PAB bond generates an unstable p-aminobenzyl alcohol intermediate. This intermediate then undergoes a rapid, spontaneous 1,6-elimination reaction, leading to the fragmentation of the spacer and the release of the unmodified, active cytotoxic drug.[3]

Data Presentation: Comparative Performance of Peptide Linkers

The selection of a linker is a critical decision in ADC design, impacting both efficacy and safety. The following tables summarize key quantitative data for the Val-Cit linker and its counterparts.

Table 1: Comparative Cleavage of Dipeptide Linkers by Cathepsin B

| Dipeptide Linker | Relative Cleavage Rate (compared to Val-Cit) | Reference(s) |

| Val-Cit | 1x | [4] |

| Val-Ala | ~0.5x | [4] |

| Phe-Lys | ~30x | [4] |

Note: Relative cleavage rates are approximate and can vary based on experimental conditions and the specific payload conjugated.

Table 2: Illustrative Kinetic Parameters for Cathepsin B-Mediated Linker Cleavage

| Linker Sequence | Enzyme | kcat (s⁻¹) | Km (µM) | kcat/Km (M⁻¹s⁻¹) | Reference(s) |

| Val-Cit-PABC | Cathepsin B | ND | ND | ND | [5] |

| Val-Ala-PABC | Cathepsin B | ND | ND | ND | [5] |

ND: Not Disclosed in the provided search results. Specific kinetic parameters for full ADC constructs are not widely published in a standardized format.

Table 3: In Vitro Plasma Stability of ADCs with Different Linkers

| Linker | Species | Half-life (t1/2) | Key Findings | Reference(s) |

| Val-Cit | Human | High stability | Generally stable in human plasma. | [6] |

| Val-Cit | Mouse | Significantly less stable | Susceptible to cleavage by mouse carboxylesterase 1c (Ces1c), leading to premature payload release. | [6][7] |

| Glu-Val-Cit (EVCit) | Mouse | High stability | The addition of a glutamic acid residue enhances resistance to Ces1c-mediated cleavage. | [8][9] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and development of ADCs.

Synthesis of Mc-Val-Cit-PABC-OH

This protocol describes an improved synthesis route for the maleimidocaproyl-valine-citrulline-p-aminobenzyl alcohol linker, designed to minimize epimerization.[10]

Materials:

-

L-Citrulline

-

Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride)

-

Sodium bicarbonate

-

Tetrahydrofuran (THF)

-

Water

-

p-Aminobenzyl alcohol

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF)

-

Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine)

-

Piperidine

-

6-Maleimidohexanoic acid N-hydroxysuccinimide ester (Mc-OSu)

Procedure:

-

Fmoc-protection of L-Citrulline: React L-Citrulline with Fmoc-Cl in the presence of sodium bicarbonate in a THF/water mixture at room temperature.

-

Coupling of p-Aminobenzyl Alcohol: Couple the Fmoc-protected L-Citrulline with p-aminobenzyl alcohol using HATU and DIPEA in DMF.

-

Fmoc Deprotection: Remove the Fmoc group from the resulting compound using a solution of piperidine in DMF.

-

Dipeptide Formation: React the deprotected Cit-PAB-OH with Fmoc-Val-OSu in DMF to form Fmoc-Val-Cit-PAB-OH.

-

Final Fmoc Deprotection: Remove the Fmoc group from Fmoc-Val-Cit-PAB-OH using piperidine in DMF.

-

Maleimide Functionalization: React the deprotected Val-Cit-PAB-OH with Mc-OSu in DMF to yield the final product, Mc-Val-Cit-PABC-OH.

-

Purification: Purify the final product using reversed-phase high-performance liquid chromatography (RP-HPLC).

In Vitro Cathepsin B Cleavage Assay

This protocol is for determining the kinetic parameters (Km and kcat) of cathepsin B for a specific ADC linker.[5]

Materials:

-

ADC with Val-Cit linker

-

Recombinant human cathepsin B

-

Assay Buffer (e.g., 50 mM sodium acetate, 1 mM EDTA, pH 5.5)

-

Activation Buffer (Assay Buffer with 2 mM DTT, prepared fresh)

-

Quenching Solution (e.g., cold acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Enzyme Activation: Activate recombinant human cathepsin B in the Activation Buffer according to the manufacturer's instructions.

-

Substrate Preparation: Prepare a series of dilutions of the ADC in Assay Buffer. The concentration range should span approximately 0.1 to 10 times the expected Km value.

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the activated cathepsin B solution.

-

Initiate Reaction: Add the different concentrations of the ADC to the wells to start the reaction. Incubate at 37°C.

-

Reaction Quenching: At multiple time points within the initial linear phase of the reaction, withdraw aliquots and terminate the reaction by adding an excess of cold Quenching Solution.

-

Sample Analysis: Analyze the samples by LC-MS/MS to quantify the concentration of the released payload.

-

Data Analysis:

-

Calculate the initial velocity (V₀) of the reaction at each substrate concentration.

-

Plot V₀ against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km.

-

Calculate kcat using the equation: kcat = Vmax / [E], where [E] is the final enzyme concentration.

-

In Vitro Plasma Stability Assay

This protocol is for assessing the stability of an ADC in human and mouse plasma.[6][8]

Materials:

-

ADC with Val-Cit linker

-

Human plasma (citrate-anticoagulated)

-

Mouse plasma (citrate-anticoagulated)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Incubator at 37°C

-

Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

-

LC-MS/MS system

Procedure:

-

Preparation: Pre-warm human and mouse plasma to 37°C.

-

Incubation: Add the ADC to the plasma to a final desired concentration (e.g., 100 µg/mL). A control sample of the ADC in PBS should be run in parallel. Incubate the samples at 37°C.

-

Sample Collection: At designated time points (e.g., 0, 24, 48, 72, 120, 168 hours), collect aliquots from the incubation mixtures.

-

Reaction Quenching: Immediately quench the reaction by adding an excess of cold Quenching Solution.

-

Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant for analysis.

-

Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the amount of released payload and/or intact ADC.

-

Data Interpretation: Plot the percentage of released payload or intact ADC against time to determine the stability profile of the ADC in each plasma type.

Conclusion

The Val-Cit linker represents a highly successful and widely adopted platform for the development of targeted cancer therapies. Its mechanism of action, which relies on the specific enzymatic cleavage by cathepsin B within the tumor microenvironment, provides a robust strategy for achieving tumor-specific drug release. While challenges such as instability in murine models have been identified, ongoing research and the development of next-generation linkers like Glu-Val-Cit continue to refine and improve upon this critical ADC technology. A thorough understanding of the quantitative performance and the application of rigorous experimental protocols are paramount for the successful design and development of novel ADCs that can provide significant benefits to cancer patients.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Improved Methodology for the Synthesis of a Cathepsin B Cleavable Dipeptide Linker, Widely Used in Antibody-Drug Conjugate Research - PMC [pmc.ncbi.nlm.nih.gov]

Antibody-Drug Conjugates: A Technical Guide to Core Design Principles

Audience: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles governing the design and development of Antibody-Drug Conjugates (ADCs). ADCs represent a sophisticated class of targeted therapeutics that merge the specificity of monoclonal antibodies with the high potency of cytotoxic agents, offering a promising strategy for cancer treatment.[1][2] The efficacy and safety of an ADC are critically dependent on the synergistic interplay of its three primary components: a monoclonal antibody (mAb), a cytotoxic payload, and a chemical linker.[3][4] This document details each component, outlines the mechanism of action, presents key quantitative data, and provides detailed protocols for essential characterization assays.

Core Components of an Antibody-Drug Conjugate

The rational design of an ADC requires meticulous optimization of its three constituent parts to achieve a wide therapeutic window, maximizing anti-tumor efficacy while minimizing systemic toxicity.[5][6]

The Monoclonal Antibody (mAb)

The antibody component serves as the targeting system, directing the ADC to cancer cells that express a specific surface antigen.[7] The ideal target antigen should be highly and uniformly expressed on tumor cells with minimal to no expression on healthy tissues to reduce off-target toxicity.[8][9]

Key Considerations for Antibody Selection:

-

Target Specificity and Affinity: The mAb must bind to its target with high specificity and affinity to ensure selective delivery of the payload.[9]

-

Internalization: Upon binding to the target antigen, the ADC-antigen complex must be efficiently internalized by the cancer cell, typically through receptor-mediated endocytosis, to deliver the payload intracellularly.[10][11]

-

Low Immunogenicity: Humanized or fully human antibodies are preferred to minimize the potential for an immune response in patients.[9]

-

Long Circulation Half-Life: A prolonged half-life in circulation allows for greater accumulation of the ADC at the tumor site.[9]

The Cytotoxic Payload

The payload is the pharmacologically active component of the ADC responsible for inducing cell death. These cytotoxic agents are typically 100- to 1000-fold more potent than traditional chemotherapeutic drugs.[12]

Major Classes of ADC Payloads:

-

Tubulin Inhibitors: These agents disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.[10] Examples include auristatins (MMAE, MMAF) and maytansinoids (DM1, DM4).[13]

-

DNA-Damaging Agents: These payloads induce cell death by damaging cellular DNA. Examples include calicheamicins, duocarmycins, and pyrrolobenzodiazepine (PBD) dimers.[1][10]

-

Topoisomerase Inhibitors: These agents interfere with DNA replication and repair by inhibiting topoisomerase enzymes. A prominent example is deruxtecan (DXd), a derivative of exatecan.[13][14]

The choice of payload is a critical determinant of the ADC's overall potency.

The Linker

The linker is the chemical bridge that connects the payload to the antibody.[4] Its design is crucial for the stability and efficacy of the ADC.[15][16] An ideal linker must remain stable in systemic circulation to prevent premature payload release and associated off-target toxicity, while allowing for efficient payload liberation at the tumor site.[4][7][17]

Types of Linkers:

-

Cleavable Linkers: These linkers are designed to release the payload in response to specific conditions within the tumor microenvironment or inside the cancer cell.[4][15]

-

Enzyme-Cleavable Linkers: Often contain dipeptide sequences (e.g., valine-citrulline) that are substrates for lysosomal proteases like Cathepsin B, which are upregulated in many tumor cells.[3][18]

-

pH-Sensitive Linkers: Employ acid-labile groups, such as hydrazones, that are cleaved in the acidic environment of endosomes and lysosomes.[4]

-

Glutathione-Sensitive Linkers: Utilize disulfide bonds that are reduced in the cytoplasm, where glutathione concentrations are significantly higher than in the bloodstream.[4]

-

-

Non-Cleavable Linkers: These linkers, such as thioether-based linkers, rely on the complete proteolytic degradation of the antibody backbone within the lysosome to release the payload, which remains attached to its linking amino acid.[15][17] This generally results in enhanced plasma stability.[17]

The choice of linker technology directly impacts the ADC's mechanism of action, stability, and potential for bystander killing.[19]

Mechanism of Action

The therapeutic effect of an ADC is achieved through a multi-step process that ensures targeted delivery of the cytotoxic payload.

-

Circulation & Targeting: The ADC circulates systemically until it encounters and binds to its specific target antigen on the surface of a cancer cell.

-

Internalization: The ADC-antigen complex is internalized into the cell, primarily through receptor-mediated endocytosis.[10][]

-

Trafficking & Degradation: The complex is trafficked through the endosomal-lysosomal pathway.[10]

-

Payload Release: Inside the lysosome, the linker is either cleaved (for cleavable linkers) or the antibody is fully degraded (for non-cleavable linkers), liberating the active payload into the cytoplasm.[19]

-

Cytotoxicity: The released payload exerts its cytotoxic effect, for example, by disrupting microtubules or damaging DNA, ultimately leading to apoptosis of the cancer cell.[10]

The Bystander Effect

A critical mechanism for some ADCs is the "bystander effect," where the released payload can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative cancer cells.[14][19][21] This is particularly important for treating heterogeneous tumors where antigen expression is varied.[14] This effect is primarily associated with membrane-permeable payloads released from cleavable linkers.[19]

Quantitative Data in ADC Design

The optimization of ADC properties relies on quantitative analysis of its components and their interactions.

Table 1: Representative Potency of ADC Payloads

The half-maximal inhibitory concentration (IC50) is a measure of a drug's potency. Lower IC50 values indicate higher potency.[12] Note that these values can vary significantly based on the cell line and experimental conditions.[12]

| Payload Class | Example Payload | Mechanism of Action | Typical IC50 Range (nM) | Citations |

| Auristatin | Monomethyl Auristatin E (MMAE) | Tubulin Polymerization Inhibitor | 0.1 - 10 | [12][13] |

| Maytansinoid | DM1 | Tubulin Polymerization Inhibitor | 0.79 - 7.2 | [13] |

| Camptothecin | Deruxtecan (DXd) | Topoisomerase I Inhibitor | 1.7 - 9.0 | [13] |

| Camptothecin | SN-38 | Topoisomerase I Inhibitor | 13 - 700 | [13] |

| PBD Dimer | SG3199 | DNA Damage | 0.15 - 1.0 | [13] |

| Calicheamicin | Ozogamicin | DNA Damage | 0.002 - 0.009 (2-9 pM) | [13] |

Table 2: Drug-to-Antibody Ratio (DAR) of Approved ADCs

The Drug-to-Antibody Ratio (DAR) is the average number of payload molecules conjugated to a single antibody and is a critical quality attribute.[22][23] It influences the ADC's potency, pharmacokinetics, and therapeutic index.[13]

| ADC Name | Target | DAR | Linker Type | Citation |

| Trastuzumab emtansine (Kadcyla®) | HER2 | ~3.5 | Non-cleavable | [1] |

| Brentuximab vedotin (Adcetris®) | CD30 | ~4 | Enzyme-cleavable | [13] |

| Enfortumab vedotin (Padcev®) | Nectin-4 | ~3.8 | Enzyme-cleavable | [1] |

| Trastuzumab deruxtecan (Enhertu®) | HER2 | ~8 | Enzyme-cleavable | [1][13] |

| Sacituzumab govitecan (Trodelvy®) | TROP2 | ~7.6 | Acid-cleavable | [1] |

| Loncastuximab tesirine (Zynlonta®) | CD19 | ~2 | Enzyme-cleavable | [13] |

Table 3: Representative Plasma Stability of Different Linker Types

Linker stability is essential to prevent premature payload release. This is often assessed by measuring the percentage of intact ADC remaining after incubation in plasma.[17]

| Linker Type | Linkage Chemistry | Stability Mechanism | Representative Stability (% Intact ADC after 7 days) | Citation |

| Non-cleavable | Thioether (e.g., SMCC) | Proteolytic degradation of mAb | >95% | [17] |

| Enzyme-cleavable | Dipeptide (e.g., Val-Cit) | Cleavage by lysosomal proteases | ~85-95% | [17] |

| pH-Sensitive | Hydrazone | Hydrolysis at low pH | Variable, generally lower than others | [17] |

| Reducible | Disulfide | Reduction by glutathione | ~70-90% | [17] |

Note: Stability data is highly dependent on the specific ADC construct and experimental conditions.

Key Experimental Protocols

Thorough in vitro characterization is essential to evaluate the efficacy, specificity, and mechanism of action of an ADC candidate.[24]

Protocol: Target-Specific Cytotoxicity Assay (MTT Method)

This assay determines the potency (IC50) of an ADC on antigen-positive cells compared to antigen-negative cells.[25][26]

Objective: To quantify the dose-dependent cytotoxic effect of an ADC on target cells.

Materials:

-

Antigen-positive (Ag+) and antigen-negative (Ag-) cell lines

-

Complete cell culture medium (e.g., RPMI-1640 + 10% FBS)

-

ADC, unconjugated antibody, and free payload controls

-

96-well microplates

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed Ag+ and Ag- cells into separate 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.[27]

-

ADC Treatment: Prepare serial dilutions of the ADC and controls. Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated cells as a negative control.[27]

-

Incubation: Incubate the plates for 72 to 120 hours.[27]

-

MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.[27]

-

Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the crystals.[27]

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[25][27]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the results against the logarithm of the ADC concentration to determine the IC50 value using non-linear regression.[27]

Protocol: In Vitro Bystander Effect Assay (Co-Culture Method)

This assay evaluates the ability of the ADC's released payload to kill neighboring antigen-negative cells.[14][19]

Objective: To quantify the bystander killing potential of an ADC.

Materials:

-

Antigen-positive (Ag+) "donor" cell line

-

Antigen-negative (Ag-) "recipient" cell line, stably expressing a fluorescent protein (e.g., GFP) for identification[14]

-

ADC and controls

-

96-well plate (clear or black-walled for fluorescence)

-

Fluorescence plate reader or imaging system

Procedure:

-

Cell Seeding: In a 96-well plate, seed a constant number of Ag--GFP cells (e.g., 3,000 cells/well). Co-seed with varying numbers of Ag+ cells to achieve different Ag+:Ag- ratios (e.g., 1:1, 3:1). Include control wells with only Ag--GFP cells.[14]

-

Incubation: Allow cells to adhere by incubating overnight.

-

ADC Treatment: Treat the co-cultures and monoculture controls with a pre-determined concentration of the ADC. This concentration should be highly cytotoxic to Ag+ cells but have minimal direct effect on Ag- cells in monoculture.[14]

-

Viability Assessment: Quantify the viability of the Ag--GFP cell population. This can be done by:

-

Imaging: Stain with a dead cell marker (e.g., Propidium Iodide) and count live (GFP-positive, PI-negative) vs. dead (GFP-positive, PI-positive) cells.[14]

-

Fluorescence Reading: Measure the total GFP fluorescence as an indicator of the viable Ag- cell population.

-

-

Data Analysis: Calculate the percentage viability of the Ag--GFP cells in the co-cultures relative to the Ag--GFP cells in the monoculture control wells treated with the same ADC concentration. A significant decrease in viability in the presence of Ag+ cells indicates a bystander effect.[14]

Protocol: DAR Determination by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC is a key analytical technique used to separate and quantify ADC species with different drug loads, allowing for the determination of the average DAR and drug load distribution.[23][28]

Objective: To determine the average DAR of an ADC sample.

Materials:

-

ADC sample

-

Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0)[28]

-

Mobile Phase B: Low salt buffer (e.g., 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol)[28]

-

HIC HPLC Column (e.g., TSKgel Butyl-NPR)

-

HPLC system with a UV detector

Procedure:

-

Sample Preparation: Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.[28]

-

HPLC System Setup: Equilibrate the HIC column with 100% Mobile Phase A. Set the flow rate and UV detection wavelength (e.g., 280 nm).[28]

-

Chromatographic Separation: Inject the prepared ADC sample. Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B to elute the ADC species. Species with a higher DAR are more hydrophobic and will elute later.[23]

-

Data Analysis: Integrate the peak areas corresponding to each drug-loaded species (e.g., DAR0, DAR2, DAR4, etc.). Calculate the weighted average DAR using the relative percentage of each peak area.[28]

Conclusion and Future Directions

The design of a successful Antibody-Drug Conjugate is a multifaceted challenge that requires a delicate balance between efficacy and safety.[6] This is achieved through the careful selection and optimization of the antibody, payload, and linker. As of early 2025, over a dozen ADCs have been approved, with hundreds more in clinical development, highlighting the transformative potential of this therapeutic modality in oncology.

Future advancements in ADC design are focused on several key areas:

-

Novel Targets: Identifying new, highly specific tumor-associated antigens to expand the applicability of ADCs.

-

Next-Generation Payloads: Developing payloads with novel mechanisms of action and improved safety profiles.

-

Site-Specific Conjugation: Engineering antibodies to allow for precise placement of the payload, resulting in more homogeneous ADCs with predictable properties.[3]

-

Innovative Linker Technologies: Creating linkers with enhanced stability and more sophisticated, tumor-specific release mechanisms.[16]

The continued integration of rational design, robust analytical characterization, and a deeper understanding of tumor biology will undoubtedly lead to the development of safer and more effective Antibody-Drug Conjugates for patients in need.

References

- 1. creative-bioarray.com [creative-bioarray.com]

- 2. TechnicalGuidelineforAntibody-DrugConjugatePharmaceuticalStudyandEvaluation-News [ccfdie.org]

- 3. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ADC Linkers, AOC Linkers | BroadPharm [broadpharm.com]

- 5. dls.com [dls.com]

- 6. pharmiweb.com [pharmiweb.com]

- 7. Linkers in Antibody-Drug Conjugates - Creative Biolabs [creative-biolabs.com]

- 8. mdpi.com [mdpi.com]

- 9. Design Elements And Design Criteria For ADC Drugs | Biopharma PEG [biochempeg.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. tandfonline.com [tandfonline.com]

- 12. researchgate.net [researchgate.net]

- 13. Considerations for the design of antibody drug conjugates (ADCs) for clinical development: lessons learned - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 16. purepeg.com [purepeg.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 21. agilent.com [agilent.com]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. benchchem.com [benchchem.com]

- 25. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]

- 26. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]

- 27. benchchem.com [benchchem.com]

- 28. benchchem.com [benchchem.com]

The Crucial Cut: A Technical Guide to Lysosomal Enzymes in ADC Payload Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful and targeted therapeutic modality in oncology. Their efficacy hinges on the precise delivery of a cytotoxic payload to cancer cells via a monoclonal antibody, followed by the efficient release of this payload to induce cell death. A critical step in this process for many ADCs is the proteolytic degradation of the linker within the lysosome, a cellular organelle rich in hydrolytic enzymes. This technical guide provides an in-depth exploration of the role of lysosomal enzymes in ADC payload release, detailing the key enzymes involved, the linker technologies they target, quantitative data on their activity, and comprehensive experimental protocols for their study.

The Journey to the Lysosome: ADC Internalization and Trafficking

The journey of an ADC from extracellular space to the lysosome is a multi-step process that is crucial for its therapeutic action.

An In-depth Technical Guide to the Synthesis of the Propionylamino-Val-Cit-OH Linker

This technical guide provides a comprehensive overview of the synthesis of the propionylamino-Val-Cit-OH linker, a crucial component in the development of Antibody-Drug Conjugates (ADCs). This linker system is designed for selective cleavage by intracellular enzymes, ensuring the targeted release of cytotoxic payloads within cancer cells. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and workflow visualizations to support the synthesis of this vital ADC component.

The valine-citrulline (Val-Cit) dipeptide sequence is a well-established motif in ADC technology, recognized for its susceptibility to cleavage by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[][][3][4][5] This enzymatic liability allows for the controlled release of the conjugated drug from the antibody, minimizing systemic toxicity and enhancing the therapeutic index.[][] The propionyl group serves as a simple N-terminal capping group for the dipeptide.

This guide outlines a plausible synthetic route to propionylamino-Val-Cit-OH, drawing upon established methodologies for dipeptide synthesis and N-acylation. The presented protocols are based on analogous syntheses of similar Val-Cit containing linkers and are intended to provide a robust starting point for laboratory-scale synthesis.[6]

Synthetic Pathway Overview

The synthesis of propionylamino-Val-Cit-OH can be conceptually divided into three key stages:

-